4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine

Catalog No.
S789359
CAS No.
499193-56-5
M.F
C14H20N2OSi
M. Wt
260.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morphol...

CAS Number

499193-56-5

Product Name

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine

IUPAC Name

trimethyl-[2-(2-morpholin-4-ylpyridin-3-yl)ethynyl]silane

Molecular Formula

C14H20N2OSi

Molecular Weight

260.41 g/mol

InChI

InChI=1S/C14H20N2OSi/c1-18(2,3)12-6-13-5-4-7-15-14(13)16-8-10-17-11-9-16/h4-5,7H,8-11H2,1-3H3

InChI Key

JZOKINPFTYKOIY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)N2CCOCC2

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)N2CCOCC2

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine is an organic compound characterized by its unique structure, which includes a morpholine ring and a pyridine moiety. The compound has the molecular formula C14H20N2OSiC_{14}H_{20}N_{2}OSi and a molecular weight of 260.41 g/mol. The presence of the trimethylsilyl group (–Si(CH₃)₃) enhances its stability and solubility in organic solvents, making it a valuable compound in synthetic organic chemistry and medicinal chemistry applications .

Typical of both morpholine and pyridine derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cross-Coupling Reactions: The ethynyl group may engage in cross-coupling reactions, such as Sonogashira or Suzuki reactions, facilitating the formation of more complex organic molecules.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, regenerating the corresponding ethynyl derivative for further functionalization .

The synthesis of 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine typically involves several steps:

  • Preparation of Pyridine Derivative: The 3-trimethylsilanylethynyl-pyridine can be synthesized through the reaction of 3-bromo-pyridine with trimethylsilylacetylene in the presence of a palladium catalyst.
  • Morpholine Formation: Morpholine can be introduced via nucleophilic substitution where the nitrogen atom of morpholine attacks an electrophilic site on the pyridine derivative.
  • Purification: The final product is purified using techniques such as column chromatography to isolate high-purity 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine .

4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine finds applications in various fields:

  • Medicinal Chemistry: Used as a building block for drug discovery and development due to its potential biological activity.
  • Material Science: Its unique structure may contribute to the development of new materials with specific electronic or optical properties.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine focus on its reactivity with other biological molecules and its potential role in enzyme inhibition or receptor modulation. Given its structural components, it may interact with targets involved in signaling pathways or metabolic processes, although specific interaction data is limited.

Several compounds share structural similarities with 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine. Here are a few examples:

Compound NameStructure FeaturesUnique Aspects
4-(Pyridin-2-yl)morpholineContains a pyridine ring and morpholineLacks ethynyl and trimethylsilyl groups
3-(Trimethylsilyl)phenyl-morpholinePhenyl instead of pyridineDifferent aromatic system
4-(3-Trifluoromethylpyridin-2-yl)morpholineContains trifluoromethyl groupPotentially enhanced lipophilicity
1-(Pyridin-2-yl)ethanoneContains a carbonyl groupDifferent functional group affecting reactivity

These compounds illustrate variations in functional groups that influence their chemical behavior and biological activity, highlighting the uniqueness of 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine due to its specific trimethylsilyl and ethynyl substituents .

Wikipedia

4-{3-[(Trimethylsilyl)ethynyl]pyridin-2-yl}morpholine

Dates

Modify: 2023-08-15

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